Cas no 2770545-37-2 (2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid)

2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid is a highly functionalized benzoic acid derivative with significant utility in synthetic organic chemistry. Its structure features reactive chlorosulfonyl and chloro substituents, along with a hydroxyl group and fluorine atom, making it a versatile intermediate for further chemical modifications. The presence of multiple electrophilic sites allows for selective transformations, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The compound’s stability under controlled conditions and its ability to participate in sulfonylation, nucleophilic substitution, and carboxylation reactions enhance its applicability in complex molecular constructions. Its precise functional group arrangement offers a strategic advantage in designing targeted bioactive molecules.
2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid structure
2770545-37-2 structure
Product Name:2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid
CAS No:2770545-37-2
MF:C7H3Cl2FO5S
MW:289.065122842789
CID:6575146
PubChem ID:165482705
Update Time:2025-08-04

2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2770545-37-2
    • EN300-37407418
    • 2-chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid
    • 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid
    • Inchi: 1S/C7H3Cl2FO5S/c8-5-3(16(9,14)15)1-2(10)6(11)4(5)7(12)13/h1,11H,(H,12,13)
    • InChI Key: PCFJUDRQBJOGLO-UHFFFAOYSA-N
    • SMILES: ClC1C(C(=O)O)=C(C(=CC=1S(=O)(=O)Cl)F)O

Computed Properties

  • Exact Mass: 287.9062279g/mol
  • Monoisotopic Mass: 287.9062279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 100Ų

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Additional information on 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid

Introduction to 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid (CAS No. 2770545-37-2)

2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid, identified by its Chemical Abstracts Service Number (CAS No. 2770545-37-2), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzoic acid family, characterized by its aromatic ring structure modified with various functional groups. The presence of chlorine, fluoro, and hydroxyl substituents, along with the unique chlorosulfonyl group at the 3-position, endows this molecule with distinct chemical properties and potential biological activities.

The structural features of 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid make it a versatile intermediate in synthetic chemistry. The chlorosulfonyl group, in particular, is known for its reactivity in nucleophilic substitution reactions, which allows for further derivatization and functionalization. This property is highly valuable in drug discovery pipelines, where modifications at specific positions can enhance binding affinity or metabolic stability. The fluoro substituent at the 5-position is another key feature, as fluorine atoms are frequently incorporated into pharmaceuticals to improve lipophilicity, bioavailability, and resistance to metabolic degradation.

In recent years, there has been growing interest in exploring the pharmacological potential of benzoic acid derivatives. Studies have demonstrated that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The unique combination of substituents in 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid suggests that it may possess similar properties or even novel mechanisms of action. Preliminary in vitro studies have indicated that this compound can interact with various biological targets, warranting further investigation.

One of the most compelling aspects of 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid is its potential as a building block for more complex drug candidates. Researchers have leveraged its reactive sites to develop novel analogs with enhanced pharmacokinetic profiles or targeted therapeutic effects. For instance, modifications at the hydroxyl group or the chlorine atoms could lead to derivatives with improved solubility or selectivity. Such structural optimization is a cornerstone of modern drug development, and compounds like this one play a crucial role in these efforts.

The synthesis of 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid presents both challenges and opportunities. While the presence of multiple functional groups necessitates careful synthetic planning to avoid unwanted side reactions, it also offers a rich palette of chemical transformations. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or directed ortho-metalation strategies, can be employed to introduce additional substituents or alter the connectivity of the aromatic ring. These methodologies are essential for generating libraries of compounds for high-throughput screening.

From a regulatory perspective, 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid must meet stringent quality standards to be used in pharmaceutical applications. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and purity throughout the production process. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the compound's identity and assess its quality.

The future prospects for 2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid are promising, given its structural complexity and potential biological relevance. Ongoing research aims to elucidate its mechanism of action and explore its therapeutic potential in preclinical models. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.

In conclusion,2-Chloro-3-(chlorosulfonyl)-5-fluoro-6-hydroxybenzoic acid (CAS No. 2770545-37-2) represents a significant advancement in medicinal chemistry due to its unique structure and functional properties. Its role as an intermediate in drug development underscores the importance of specialized organic compounds in modern therapeutics. With continued research and innovation, this compound holds great promise for contributing to next-generation pharmaceuticals that offer improved efficacy and safety profiles.

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